Iodine Uptake Capacity of MOF Derived from Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis- vs. a Ligand-Modified Variant
A 3D Mn(II)-based MOF constructed using this compound as the primary linker (H2oxdz) achieves a reversible iodine uptake capacity of 1.1 ± 0.05 g/g. This performance is directly attributed to the polarizable oxadiazole core and the resulting pore dimensions (19.122 × 19.253 Ų) [1]. In contrast, modifying the ligand by increasing the alkyl chain length in a related MOF leads to a dimensional reduction from 3D to 1D, demonstrating the critical role of the specific linker geometry and chemistry [1].
| Evidence Dimension | Iodine Uptake Capacity (g/g) |
|---|---|
| Target Compound Data | 1.1 ± 0.05 g/g |
| Comparator Or Baseline | MOF {[Mn2(oxdz)2(tphn)(H2O)]·CH3OH}n (2) with extended ligand tphn |
| Quantified Difference | Framework dimensionality reduced from 3D to 1D, leading to a significant, albeit not numerically quantified, decrease in performance and functionality. |
| Conditions | Iodine vapor and organic/aqueous solution sorption, 3D Mn(II)-MOF framework |
Why This Matters
This demonstrates that the performance is not just a function of having an oxadiazole group, but is specifically tied to the architecture and geometry of this precise compound when used as a linker.
- [1] Gogia, A., & Mandal, S. K. (2020). Tunable Strategies Involving Flexibility and Angularity of Dual Linkers for a 3D Metal-Organic Framework Capable of Multimedia Iodine Capture. ACS Applied Materials & Interfaces, 12(41), 46107-46118. View Source
